

Padanamide A: A Novel Probe for Interrogating Metabolic Pathways

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Compound of Interest

Compound Name: *Padanamide A*

Cat. No.: *B15560597*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Padanamide A** is a highly modified linear tetrapeptide originally isolated from a marine sediment-derived *Streptomyces* species.^{[1][2]} Initial characterization has revealed its cytotoxic activity against human leukemic T cells.^{[1][3]} Subsequent mechanism-of-action studies, primarily using chemical genomics in *Saccharomyces cerevisiae*, have identified **Padanamide A** as an inhibitor of sulfur amino acid biosynthesis, specifically targeting pathways related to cysteine and methionine production.^{[1][4]} This unique mode of action makes **Padanamide A** a valuable tool for researchers studying various aspects of cellular metabolism, from amino acid biosynthesis to the broader metabolic consequences of its disruption. These notes provide detailed protocols for utilizing **Padanamide A** as a chemical probe to investigate these metabolic pathways.

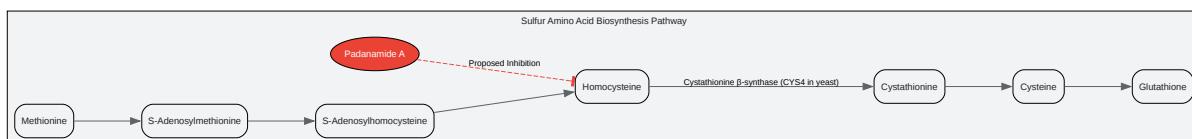
Data Presentation

Table 1: Cytotoxicity of **Padanamide A** and Related Compounds

Compound	Cell Line	Assay Type	IC50 (μ g/mL)	IC50 (μ M)	Reference
Padanamide A	Jurkat (T lymphocyte)	Cytotoxicity	~ 60	~ 97.4	[3]
Padanamide B	Jurkat (T lymphocyte)	Cytotoxicity	20	32.5	[3]

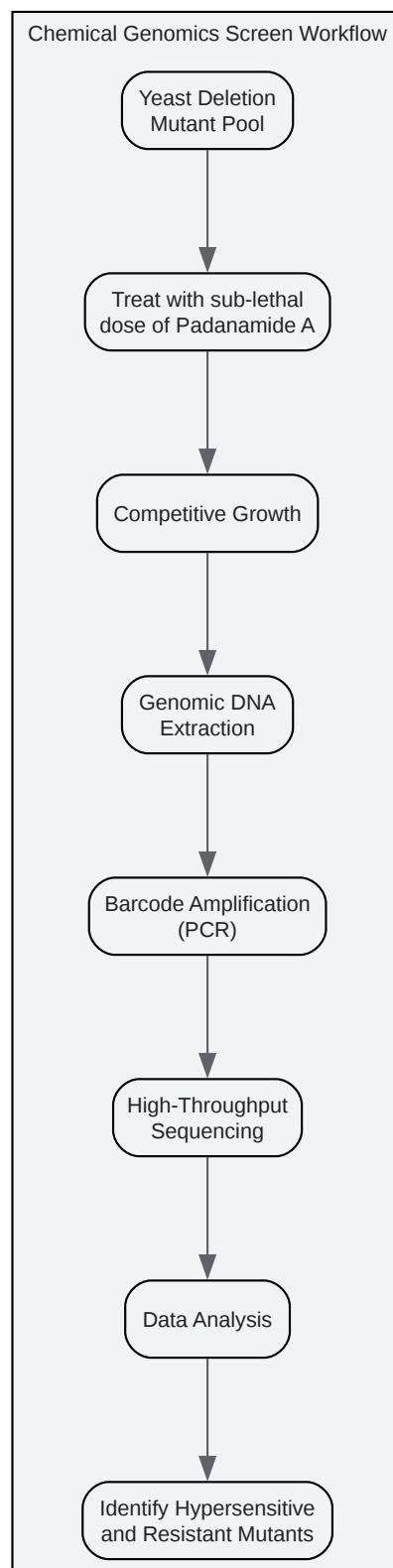
Note: Molar concentrations are estimated based on the molecular weights of **Padanamide A** (616.7 g/mol) and Padanamide B (615.7 g/mol).[3]

Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism of **Padanamide A** action on the sulfur amino acid biosynthesis pathway.



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Caption: Experimental workflow for a chemical genomics screen using a yeast deletion mutant library.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol details a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of **Padanamide A** against a chosen cell line, such as Jurkat T lymphocyte cells.[3][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Jurkat T lymphocyte cells (or other cell line of interest)
- RPMI-1640 medium (or appropriate cell culture medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Padanamide A**
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
 - Seed the cells into a 96-well plate at a density of 1×10^5 cells/well in 100 μL of culture medium.
- Compound Treatment:
 - Prepare a stock solution of **Padanamide A** in DMSO.
 - Perform serial dilutions of **Padanamide A** in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically $\leq 0.5\%$).
 - Add 100 μL of the diluted **Padanamide A** solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
 - Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the **Padanamide A** concentration and determine the IC50 value using non-linear regression analysis.

Chemical Genomics Screen in *Saccharomyces cerevisiae*

This protocol outlines a chemical genomics screen to identify gene deletions that result in hypersensitivity or resistance to **Padanamide A**, thereby providing insights into its mechanism of action.[\[1\]](#)[\[5\]](#)

Principle: A pooled library of *S. cerevisiae* deletion mutants, each containing a unique DNA "barcode," is grown in the presence of a sub-lethal concentration of **Padanamide A**. The relative abundance of each mutant strain after treatment is quantified by high-throughput sequencing of the barcodes. Genes whose deletion leads to decreased fitness (hypersensitivity) are potential targets of the compound or are involved in pathways affected by it.

Materials:

- Pooled collection of *S. cerevisiae* deletion mutants (e.g., heterozygous or homozygous deletion collections)
- Yeast extract-peptone-dextrose (YPD) medium
- **Padanamide A**
- DMSO (vehicle)
- Genomic DNA extraction kit
- PCR reagents for barcode amplification
- High-throughput sequencing platform

Procedure:

- Yeast Deletion Pool Preparation:
 - Obtain a pooled library of *S. cerevisiae* deletion mutants.
 - Culture the pooled library in YPD medium to mid-logarithmic growth phase.
- **Padanamide A** Treatment:
 - Determine a sub-lethal concentration of **Padanamide A** that causes a slight growth inhibition in a drug-hypersensitive yeast strain.
 - Inoculate two parallel cultures of the yeast deletion pool: one with the sub-lethal concentration of **Padanamide A** and one with a vehicle control (DMSO).
 - Allow the cultures to grow for a defined number of generations (e.g., 5-10).
- Genomic DNA Extraction and Barcode Amplification:
 - Harvest the yeast cells from both the treated and control cultures.
 - Extract genomic DNA from each sample.
 - Amplify the unique barcode sequences from the genomic DNA using PCR with appropriate primers.
- Sequencing and Data Analysis:
 - Perform high-throughput sequencing of the amplified barcodes.
 - Align the sequencing reads to a reference barcode database to identify and quantify each mutant strain.
 - Calculate the relative abundance of each mutant in the **Padanamide A**-treated sample compared to the control sample.

- Identify strains that are significantly depleted (hypersensitive) or enriched (resistant) in the presence of **Padanamide A**.
- Pathway Analysis:
 - Perform gene ontology (GO) enrichment analysis on the lists of hypersensitive and resistant genes to identify biological pathways and processes affected by **Padanamide A**.

Minimal Media Growth Recovery Assay

This protocol is used to validate the findings from the chemical genomics screen, specifically testing the hypothesis that **Padanamide A** inhibits sulfur amino acid biosynthesis.[\[1\]](#)[\[4\]](#)

Principle: The growth inhibitory effect of **Padanamide A** is assessed in minimal media lacking specific amino acids. If **Padanamide A** inhibits the biosynthesis of cysteine and methionine, its growth inhibitory effect should be more pronounced in media lacking these amino acids. Supplementation of the media with cysteine or methionine should partially rescue this growth inhibition.

Materials:

- *S. cerevisiae* wild-type strain
- Yeast nitrogen base without amino acids
- Dextrose
- Complete supplement mixture (CSM)
- CSM drop-out mixtures lacking cysteine and methionine
- L-cysteine
- L-methionine
- **Padanamide A**
- DMSO

- 96-well plates
- Microplate reader

Procedure:

- Media Preparation:
 - Prepare minimal media (yeast nitrogen base with dextrose) with the following supplements:
 - Complete supplement mixture (CSM)
 - CSM lacking cysteine and methionine
 - CSM lacking cysteine and methionine, supplemented with L-cysteine
 - CSM lacking cysteine and methionine, supplemented with L-methionine
- Yeast Culture and Treatment:
 - Grow a pre-culture of wild-type *S. cerevisiae* in complete minimal medium.
 - Wash and resuspend the cells in sterile water.
 - In a 96-well plate, add the different minimal media prepared in step 1.
 - To appropriate wells, add **Padanamide A** at its IC₂₀ or IC₅₀ (determined in minimal media) or a vehicle control (DMSO).
 - Inoculate the wells with the yeast suspension to a starting OD₆₀₀ of ~0.05.
- Growth Monitoring:
 - Incubate the plate at 30°C with shaking.
 - Monitor yeast growth by measuring the OD₆₀₀ at regular intervals using a microplate reader.

- Data Analysis:
 - Plot growth curves (OD600 vs. time) for each condition.
 - Compare the growth inhibition by **Padanamide A** in the different media.
 - Assess the extent of growth recovery upon supplementation with cysteine or methionine.

Applications in Studying Metabolic Pathways

- Elucidating Drug Mechanism of Action: As demonstrated, chemical genomics with **Padanamide A** can identify its target pathway, a strategy applicable to other small molecules.
- Investigating Amino Acid Homeostasis: **Padanamide A** can be used to acutely inhibit cysteine and methionine biosynthesis, allowing for the study of cellular responses to the depletion of these crucial amino acids.
- Exploring Downstream Metabolic Consequences: The inhibition of sulfur amino acid biosynthesis has been linked to effects on lipid metabolism and energy balance.^{[6][7]} **Padanamide A** provides a tool to investigate these connections. For example, researchers can treat cells or model organisms with **Padanamide A** and perform metabolomic or lipidomic analyses to identify changes in these broader metabolic pathways.
- Probing the Role of Cysteine and Methionine in Disease: Given the association between plasma cysteine levels and conditions like obesity and insulin resistance, **Padanamide A** could be used in preclinical models to study the causal role of sulfur amino acid availability in these metabolic disorders.^[8]

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